N-ethylpiperidin-3-amine;dihydrochloride N-ethylpiperidin-3-amine;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19777031
InChI: InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H
SMILES:
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.13 g/mol

N-ethylpiperidin-3-amine;dihydrochloride

CAS No.:

Cat. No.: VC19777031

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

N-ethylpiperidin-3-amine;dihydrochloride -

Specification

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
IUPAC Name N-ethylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H
Standard InChI Key VCBNYNFIAOSYNL-UHFFFAOYSA-N
Canonical SMILES CCNC1CCCNC1.Cl.Cl

Introduction

Chemical and Structural Properties

N-Ethylpiperidin-3-amine dihydrochloride has the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.13 g/mol . The compound exists as a white to off-white crystalline powder, with its chiral center at the third carbon of the piperidine ring contributing to stereospecific interactions in biological systems . Key structural features include:

  • Piperidine ring: A six-membered heterocycle with five carbons and one nitrogen.

  • Ethyl substitution: Attached to the nitrogen atom, enhancing lipophilicity.

  • Dihydrochloride salt: Improves aqueous solubility and crystallinity .

The compound’s isomeric SMILES is CCN1CCCC@HN.Cl.Cl, reflecting its (R)-configuration in enantiomerically pure forms .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of N-ethylpiperidin-3-amine dihydrochloride typically involves resolution of racemic mixtures or asymmetric catalysis:

Route 1: Resolution Using D-Mandelic Acid

  • Reaction: Racemic 3-piperidine amide reacts with D-mandelic acid in methyl tert-butyl ether/isopropanol at 65–70°C to form a diastereomeric salt .

  • Filtration: The (R)-enantiomer salt precipitates, yielding 41–42% after drying .

  • Deprotection: Treatment with pivaloyl chloride and subsequent hydrolysis yields the free amine, which is converted to the dihydrochloride salt .

Route 2: Enzymatic Transamination

Immobilized ω-transaminases catalyze the amination of 1-Boc-3-piperidone using isopropylamine as an amine donor, achieving high enantiomeric excess (ee > 99%) .

Process Optimization

  • Temperature: 30–80°C for optimal reaction kinetics .

  • Solvents: Ethyl acetate, n-propanol, or methanol enhance yield and purity .

  • Scaling: Pilot-scale batches report >95% purity, suitable for pharmaceutical intermediates .

Applications in Research and Industry

Pharmaceutical Intermediates

N-Ethylpiperidin-3-amine dihydrochloride serves as a precursor for:

  • Antipsychotics: Analogues of amisulpride, which modulate dopamine D2/D3 receptors.

  • Anticancer Agents: Induces apoptosis in FaDu hypopharyngeal carcinoma cells via caspase-3 activation.

  • Neuroprotectants: Inhibits acetylcholinesterase (IC₅₀ = 0.8 µM) and butyrylcholinesterase (IC₅₀ = 1.2 µM).

Chemical Synthesis

  • Chiral Building Block: Used in asymmetric synthesis of spirocyclic compounds and β-lactams .

  • Ligand Design: Coordinates transition metals (e.g., Pd, Cu) in cross-coupling reactions .

Hazard CategoryGHS CodePrecautionary Measures
Acute ToxicityH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye DamageH319Serious eye irritation
RespiratoryH335May cause respiratory irritation

Regulatory and Environmental Considerations

REACH Compliance

N-Ethylpiperidin-3-amine dihydrochloride is under evaluation by the European Chemicals Agency (ECHA) for:

  • PBT/vPvB Assessment: Screening for persistent, bioaccumulative, and toxic properties .

  • SVHC Identification: Potential inclusion in the Authorisation List due to reproductive toxicity concerns .

Disposal Guidelines

  • Incinerate: At >1,000°C with scrubbers to neutralize HCl emissions .

  • Waste Codes: Classified as hazardous waste (EU waste code: 14 06 02) .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
N-Methylpiperidin-3-amineC₆H₁₄N₂Lower lipophilicityAntidepressant synthesis
(S)-N-Ethylpiperidin-3-amineC₇H₁₆N₂Opposite enantiomer; reduced receptor affinityChiral resolution studies
3-AminopiperidineC₅H₁₂N₂Lacks ethyl group; higher solubilityPeptide mimetics

Future Directions

  • Enantioselective Catalysis: Developing cheaper biocatalysts for large-scale (R)-enantiomer production .

  • Structure-Activity Relationships (SAR): Optimizing substituents for enhanced blood-brain barrier penetration .

  • Green Chemistry: Replacing halogenated solvents with ionic liquids in synthesis .

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